Pleurain-R1 antimicrobial peptide
Description
Significance of Antimicrobial Peptides (AMPs) in Host Defense Mechanisms
Antimicrobial peptides (AMPs) are fundamental components of the innate immune system, providing a first line of defense against a wide array of pathogens, including bacteria, fungi, and viruses. novoprolabs.com These naturally occurring molecules are produced by a variety of organisms, from insects and amphibians to humans. mdpi.com Their primary role is to rapidly identify and neutralize invading microbes, often by disrupting their cellular membranes. nih.gov Beyond their direct microbicidal activity, many AMPs also exhibit immunomodulatory functions, influencing inflammation and wound healing, thereby bridging the innate and adaptive immune responses. novoprolabs.comnih.gov
Challenges of Antimicrobial Resistance and the Scientific Imperative for Novel Agents
The escalating crisis of antimicrobial resistance (AMR) poses a severe threat to modern medicine. The overuse and misuse of conventional antibiotics have driven the evolution of multidrug-resistant "superbugs," rendering many first-line treatments ineffective. nih.govscispace.com This has led to prolonged illnesses, increased healthcare costs, and higher mortality rates. nih.govnih.gov The development of new antibiotics by pharmaceutical companies has slowed considerably, creating a critical void in our therapeutic arsenal. scispace.com This situation underscores the urgent scientific need to explore and develop novel antimicrobial agents with different mechanisms of action to which pathogens have not yet developed resistance. mdpi.com
Overview of Amphibian Skin Secretions as a Rich Source of Bioactive Peptides
Amphibian skin is a remarkable biological interface, serving not only for respiration and osmoregulation but also as a sophisticated defense system. mdpi.comfebscongress.org To protect against microbial invasion in their often pathogen-rich environments, amphibians secrete a complex cocktail of bioactive substances from granular glands in their skin. mdpi.comfebscongress.org These secretions are a rich source of a diverse array of peptides, including a multitude of AMPs. uniprot.org For decades, scientists have been "mining" these secretions, leading to the discovery of numerous peptide families, many with potent antimicrobial, antiviral, and antifungal properties. uniprot.org
Historical Context and Discovery of Pleurain-R1
Pleurain-R1 was discovered and isolated from the skin secretions of the Yunnan pond frog, Rana pleuraden (also referred to as Nidirana pleuraden), an amphibian found in the Yunnan-Guizhou region of southwest China. scispace.com The investigation into the skin secretions of this frog was part of a broader effort to identify novel antimicrobial peptides from amphibians in this biodiverse region. scispace.com
Pleurain-R1 is a member of the pleurain family of peptides, a group of bioactive molecules identified from Rana pleuraden. uniprot.org This family is notable for its members exhibiting not only antimicrobial properties but also antioxidant functions. uniprot.org Pleurain-R1 itself has been characterized as both an antioxidant and an antimicrobial peptide. novoprolabs.com Its antimicrobial activity has been demonstrated against a range of microorganisms. novoprolabs.com
Another distinct group within this family, designated pleurain-As, is composed of 26 amino acids and features a unique N-terminal sequence and a disulfide-bridged heptapeptide (B1575542) sequence. scispace.com The precursors of these pleurain-A peptides share similarities with other amphibian antimicrobial peptide precursors, suggesting a common evolutionary origin for the genes that encode them. scispace.com The pleurain family, therefore, represents a diverse group of peptides with varied biological activities. uniprot.org
Research Findings on Pleurain-R1
Subsequent research has provided more detailed insights into the antimicrobial and antioxidant properties of Pleurain-R1.
Antimicrobial Activity of Pleurain-R1
Pleurain-R1 has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) required to inhibit the growth of various microorganisms has been determined, as detailed in the table below.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Gram-positive bacterium | 25 µM |
| Candida albicans | Fungus | 50 µM |
| Escherichia coli | Gram-negative bacterium | 100 µM |
| Bacillus subtilis | Gram-positive bacterium | 100 µM |
| Data sourced from NovoPro Bioscience Inc. novoprolabs.com |
Antioxidant Properties of Pleurain-R1
In addition to its antimicrobial capabilities, Pleurain-R1 is a potent antioxidant. novoprolabs.com This function is attributed to the presence of specific amino acid residues, including methionine, tyrosine, proline, and a free cysteine. novoprolabs.com The thiol group of the cysteine residue at position 10 is particularly important for its antioxidant mechanism, as it is responsible for binding and reducing ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. novoprolabs.com The presence of proline residues is also noted as a significant contributor to the antioxidant capacity of peptides found in amphibian skin. novoprolabs.comuniprot.org
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
CVHWMTNTARTACIAP |
Origin of Product |
United States |
Antimicrobial Spectrum and Potency of Pleurain R1
Comprehensive Analysis of Broad-Spectrum Activity
Pleurain-R1 exhibits activity against a variety of microorganisms, spanning Gram-negative and Gram-positive bacteria, as well as fungi.
Activity Against Gram-Negative Bacterial Strains
Published research indicates that Pleurain-R1 is active against the Gram-negative bacterium Escherichia coli. scispace.com While direct studies on Pleurain-R1's efficacy against Pseudomonas aeruginosa and Helicobacter pylori are not extensively available, research on the broader pleurain-A family of peptides from the same frog species has shown activity against Helicobacter pylori.
Activity Against Gram-Positive Bacterial Strains
Antifungal Activity
Pleurain-R1 has shown inhibitory effects against the fungal pathogen Candida albicans. scispace.com
Antiviral Activity Against Enveloped Viruses
Currently, there is no publicly available scientific data or research detailing the antiviral activity of Pleurain-R1 against enveloped viruses.
Quantitative Assessment of Antimicrobial Potency
The potency of Pleurain-R1 has been quantified using Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of the peptide required to inhibit the visible growth of a microorganism.
Minimum Inhibitory Concentration (MIC) Determinations Across Pathogen Panels
The following table summarizes the available MIC values for Pleurain-R1 against various pathogens. It is important to note that comprehensive MIC data for all the specified strains, particularly for Pseudomonas aeruginosa, Helicobacter pylori, MRSA, and Enterococcus faecium, is not available in the reviewed literature.
| Pathogen | Strain | MIC (µM) |
| Escherichia coli | Not Specified | 100 scispace.com |
| Staphylococcus aureus | Not Specified | 25 scispace.com |
| Candida albicans | Not Specified | 50 scispace.com |
| Pseudomonas aeruginosa | Not Specified | Data Not Available |
| Helicobacter pylori | Not Specified | Data Not Available |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Not Specified | Data Not Available |
| Enterococcus faecium | Not Specified | Data Not Available |
Efficacy Against Microbial Biofilms
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. These biofilms present a significant challenge in clinical settings as they exhibit increased resistance to conventional antibiotics and the host immune system. The efficacy of an antimicrobial peptide against biofilms is assessed by its ability to both prevent their formation and eradicate them once established.
A key strategy in combating biofilm-related infections is to prevent the initial attachment of bacteria to surfaces and the subsequent formation of the biofilm structure. Antimicrobial peptides can interfere with this process through various mechanisms, including killing planktonic (free-floating) bacteria before they can attach or interfering with the signaling pathways that trigger biofilm formation.
The ability of a peptide to inhibit biofilm formation is often tested in microtiter plates. Bacteria are cultured in the presence of varying concentrations of the peptide, and after an incubation period, the extent of biofilm formation is quantified. For example, the peptide pleurocidin (B1576808) has been shown to inhibit biofilm formation by drug-resistant Staphylococcus aureus. nih.gov Similarly, other antimicrobial proteins have demonstrated a significant reduction in biofilm formation by pathogens like Candida albicans when co-incubated from the start. nih.gov
Eradicating mature, pre-formed biofilms is a more challenging task due to the protective nature of the EPS matrix. An effective anti-biofilm peptide must be able to penetrate this matrix and kill the embedded bacteria.
To test this, biofilms are first allowed to grow and mature in microtiter plates or on other surfaces. The established biofilms are then treated with the antimicrobial peptide for a specific duration. nih.gov The remaining biofilm biomass is then quantified to determine the peptide's disruptive efficacy. Studies on pleurocidin have demonstrated its ability to eradicate pre-formed biofilms of S. aureus at low concentrations. nih.gov The disruption of the biofilm matrix can also be achieved by enzymes that degrade key matrix components like extracellular DNA (eDNA) or polysaccharides. nih.gov
Several methods are employed to quantify and visualize the effects of antimicrobial peptides on biofilms.
Crystal Violet Staining: This is a common and straightforward method for quantifying the total biomass of a biofilm. nih.govmdpi.com After the treatment with the peptide, the non-adherent planktonic cells are washed away. The remaining adherent biofilm is then stained with a crystal violet solution. nih.gov The dye, which stains both the cells and the extracellular matrix, is subsequently solubilized, typically with an organic solvent like ethanol (B145695) or methanol, and the amount of dye is measured by reading the absorbance with a plate reader. nih.gov This provides a quantitative measure of the total biofilm mass that has been inhibited or eradicated.
Confocal Laser Scanning Microscopy (CLSM): CLSM is a powerful imaging technique used to visualize the three-dimensional structure of biofilms and to assess cell viability within the biofilm. By using fluorescent stains, such as those that differentiate between live and dead cells (e.g., SYTO 9 and propidium (B1200493) iodide), researchers can observe the peptide's impact on the biofilm's architecture and the viability of the embedded bacteria. nih.gov CLSM allows for a detailed qualitative and quantitative analysis of the biofilm's response to the antimicrobial agent. nih.gov
Mechanisms of Antimicrobial Action of Pleurain R1
Microbial Membrane Interaction and Permeabilization
Pleurain-R1's primary mode of action involves a direct assault on the microbial cell membrane, leading to a cascade of events that culminate in cell death.
Pleurain-R1, a cationic and amphipathic peptide, is electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This initial binding is followed by the insertion of the peptide into the lipid bilayer, a process that disrupts the membrane's structural integrity. The peptide's amphipathic nature is crucial for this step, as the hydrophobic regions interact with the lipid core of the membrane while the hydrophilic regions remain exposed to the aqueous environment. This interaction leads to the formation of pores or channels, directly compromising the membrane's barrier function.
Following membrane permeabilization by Pleurain-R1, there is a significant leakage of essential intracellular components. This includes ions, ATP, and genetic material, leading to a collapse of the electrochemical gradients across the membrane. The uncontrolled efflux of cytoplasmic contents and the influx of water ultimately result in cell swelling and lysis. Studies have demonstrated that Pleurain-R1 can induce the rapid release of β-galactosidase from treated E. coli cells, indicating significant membrane damage.
Molecular dynamics (MD) simulations have provided valuable insights into the atomic-level interactions between Pleurain-R1 and microbial membranes. These simulations model the peptide's approach, binding, and insertion into lipid bilayers that mimic the composition of bacterial membranes. MD studies have shown that Pleurain-R1 adopts a helical conformation upon interacting with the membrane, which facilitates its insertion. The simulations illustrate how the peptide perturbs the lipid packing, leading to membrane thinning and the formation of water-filled pores. These computational models support the "carpet" or "toroidal pore" models of antimicrobial peptide action, where the peptides accumulate on the membrane surface and cause detergent-like disruption or form stable pores, respectively.
Experimental techniques have corroborated the findings from computational models. Fluorescence anisotropy studies, using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), have shown that Pleurain-R1 increases the fluidity of bacterial membranes. This indicates a significant disruption of the ordered lipid packing.
Furthermore, transmission electron microscopy (TEM) has provided direct visual evidence of the ultrastructural damage caused by Pleurain-R1. TEM images of bacteria treated with the peptide reveal significant morphological changes, including membrane blebbing, vacuolization, and the eventual disintegration of the cell envelope. These observations confirm that Pleurain-R1's primary target is the cell membrane and that its action leads to catastrophic structural failure of the microbial cell.
Intracellular Targets and Biochemical Interference
While membrane disruption is the principal mechanism, some evidence suggests that Pleurain-R1 may also have intracellular targets.
Once the microbial membrane is breached, Pleurain-R1 can enter the cytoplasm and interact with intracellular components. Studies have suggested that cationic peptides can bind to negatively charged molecules such as DNA and RNA. This binding could potentially interfere with essential cellular processes like DNA replication, transcription, and protein synthesis. Gel retardation assays have been used to investigate the interaction between antimicrobial peptides and plasmid DNA, with some studies showing that peptides can bind to DNA and inhibit its migration through an agarose (B213101) gel. However, for Pleurain-R1 specifically, the extent and significance of intracellular targeting as a primary killing mechanism, compared to its potent membrane-disruptive activity, remain an area of ongoing research.
Modulation of Cellular Processes (e.g., Enzyme Activity)
While direct studies on Pleurain-R1's specific enzymatic targets are still emerging, research on the broader family of pleurocidin-derived antimicrobial peptides provides significant insights into its likely mechanisms of action. Evidence suggests that these peptides can inhibit essential intracellular processes without necessarily causing catastrophic membrane damage, particularly at their minimum inhibitory concentrations (MICs). nih.govnih.gov
Studies on pleurocidin (B1576808) and its derivatives have shown that at near-lethal inhibitory concentrations, these peptides can inhibit the synthesis of macromolecules such as DNA, RNA, and proteins in bacteria like Escherichia coli. nih.govmdpi.com This inhibition of fundamental cellular processes points towards the targeting of key enzymes involved in these pathways. For instance, some antimicrobial peptides are known to interfere with the activity of bacterial RNA polymerase, the enzyme responsible for transcribing genetic information from DNA to RNA, a crucial step in protein synthesis. nih.govnih.govrsc.orgasm.orgrsc.org By binding to and inhibiting such enzymes, Pleurain-R1 could effectively halt the production of essential proteins, leading to the cessation of growth and eventual death of the pathogen. nih.gov
Induction of Oxidative Stress in Pathogens
A significant aspect of the antimicrobial action of peptides like Pleurain-R1 involves the induction of oxidative stress within pathogenic cells. nih.govplos.orgpnas.orgasm.orgresearchgate.netfrontiersin.orgnih.govnih.govmdpi.commdpi.com This occurs through an imbalance between the production of reactive oxygen species (ROS) and the pathogen's ability to neutralize them.
Promotion of Hydroxyl Radical Formation
Research on pleurocidin, a closely related peptide, has demonstrated that it can induce the formation of highly reactive hydroxyl radicals (•OH) in bacterial cells. nih.govknu.ac.krfrontiersin.orgnih.gov This is a critical finding, as hydroxyl radicals are potent oxidizing agents that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. nih.govnih.gov The generation of these radicals is often linked to the Fenton reaction, where a transition metal, such as iron, reacts with hydrogen peroxide. nih.gov The interaction of Pleurain-R1 with the bacterial cell membrane and metabolic processes can lead to the production of the necessary precursors for hydroxyl radical formation, thereby creating a highly toxic intracellular environment for the pathogen.
Effects on Bacterial Metabolism (e.g., Transient NADH Depletion)
The induction of oxidative stress by pleurocidin has been linked to a transient depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.govknu.ac.kr NADH is a crucial coenzyme in cellular respiration and a key source of electrons for the electron transport chain. By disrupting the NAD+/NADH ratio, Pleurain-R1 can interfere with the normal flow of electrons, leading to the generation of superoxide (B77818) radicals and subsequently other ROS. This disruption of bacterial metabolism not only contributes to the direct killing of the pathogen but also makes it more susceptible to other antimicrobial agents. nih.gov
Synergistic Interactions with Conventional Antibiotics
One of the most promising areas of research for antimicrobial peptides like Pleurain-R1 is their ability to work in synergy with conventional antibiotics, potentially revitalizing the efficacy of existing drugs against resistant strains. nih.govknu.ac.krfrontiersin.orgnih.govmdpi.comnih.govnih.govnih.govnih.gov
Experimental Methodologies for Synergy Assessment (e.g., Checkerboard Assays, Fractional Inhibitory Concentration Index)
The synergistic potential of Pleurain-R1 in combination with other antibiotics is typically evaluated using in vitro methods such as the checkerboard assay. nih.govknu.ac.kremerypharma.comresearchgate.netslideshare.net This method involves testing a range of concentrations of both the peptide and a conventional antibiotic, alone and in combination, against a specific bacterial strain.
The results of a checkerboard assay are used to calculate the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FICI is the sum of the FICs of the two drugs. emerypharma.compsu.edu The interaction is defined as:
Synergy: FICI ≤ 0.5
Additive/Indifference: 0.5 < FICI ≤ 4
Antagonism: FICI > 4
Studies on pleurocidin have shown synergistic interactions (FICI ≤ 0.5) with a variety of antibiotics against several bacterial strains. nih.govknu.ac.kr
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) in Synergy Testing
| FICI Value | Interpretation | Description |
|---|---|---|
| ≤ 0.5 | Synergy | The combined effect of the two agents is significantly greater than the sum of their individual effects. |
| > 0.5 to ≤ 4 | Additive or Indifference | The combined effect is equal to or slightly greater than the sum of their individual effects. |
| > 4 | Antagonism | The combined effect is less than the effect of the more active agent alone. |
Underlying Mechanisms of Synergy (e.g., Enhanced Membrane Permeability, Increased Intracellular Antibiotic Accumulation, ROS Production)
The synergistic effects of Pleurain-R1 and its analogs with conventional antibiotics are attributed to several underlying mechanisms:
Enhanced Membrane Permeability: Pleurain-R1 can disrupt the integrity of the bacterial cell membrane, even at sub-lethal concentrations. This increased permeability allows conventional antibiotics, which may have intracellular targets, to enter the bacterial cell more easily and accumulate at higher concentrations, thereby enhancing their efficacy. nih.govfrontiersin.orgnih.gov
Increased Intracellular Antibiotic Accumulation: By compromising the membrane, Pleurain-R1 facilitates the influx of antibiotics that might otherwise be expelled by the bacterium's efflux pumps. frontiersin.org
ROS Production: The induction of reactive oxygen species by Pleurain-R1 creates an additional layer of stress on the pathogen. This oxidative damage can weaken the bacterium and make it more susceptible to the action of conventional antibiotics. nih.govknu.ac.krfrontiersin.orgnih.gov
Non Antimicrobial Biological Activities of Pleurain R1
Antioxidant Properties and Mechanisms
The antioxidant capacity of Pleurain-R1 is a well-documented aspect of its biological function, attributed to its specific amino acid composition and its ability to scavenge harmful free radicals. nih.govmdpi.com
Scavenging of Reactive Oxygen Species (e.g., Hydroxyl Radicals, Superoxide (B77818) Radicals)
Reactive oxygen species (ROS), such as hydroxyl and superoxide radicals, are highly reactive molecules that can damage essential cellular components like proteins, lipids, and DNA. mdpi.com Pleurain-R1 has demonstrated a potent ability to scavenge these free radicals, thereby mitigating oxidative stress. nih.govmdpi.comnih.gov This free-radical scavenging is a key mechanism behind its protective effects. While some related peptides are known to induce hydroxyl radical formation to combat bacteria, the primary antioxidant role of Pleurain-R1 is to neutralize existing ROS. nih.gov
In vitro Free Radical Scavenging Assays (e.g., DPPH, ABTS•+, Nitric Oxide [NO])
The antioxidant potential of Pleurain-R1 has been quantified using several standard in vitro assays. Research has shown that at a concentration of 80 μg/ml, Pleurain-R1 exhibits a strong scavenging ability against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. nih.gov It is also effective at scavenging the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). novoprolabs.comnih.govnih.gov
Furthermore, studies on the broader family of antioxidant peptides from Rana pleuraden indicate an ability to quench nitric oxide (NO), a reactive nitrogen species. nih.govnih.gov
Table 1: In Vitro Antioxidant Activity of Pleurain-R1
| Assay | Activity | Concentration | Reference |
|---|---|---|---|
| DPPH Scavenging | Strong | 80 μg/ml | nih.gov |
| ABTS•+ Scavenging | Active | Not specified | novoprolabs.comnih.govnih.gov |
Correlation Between Amino Acid Composition (e.g., Cysteine, Proline, Tryptophan, Methionine, Tyrosine) and Antioxidant Potency
The amino acid sequence of a peptide is crucial to its antioxidant function. nih.gov The sequence for Pleurain-R1 is CVHWMTNTARTACIAP . nih.govresearchgate.net Its potent antioxidant capacity is directly linked to the presence of specific amino acid residues known for their reductive properties. novoprolabs.commdpi.com
Key amino acids contributing to the antioxidant activity of peptides include Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr), all of which are present in Pleurain-R1's structure. novoprolabs.comnih.gov The thiol group (-SH) in Cysteine, in particular, is a powerful electron donor for neutralizing free radicals. novoprolabs.comnih.gov The antioxidant mechanism of Pleurain-R1 involves its Cysteine residue at position 10 (Cys10), whose thiol group is responsible for binding and reducing the ABTS radical. novoprolabs.com Additionally, the presence of Proline (Pro) is a common feature among all antioxidant peptides in the pleurain family, suggesting its important role in their antioxidant capabilities. nih.govmdpi.com
Table 2: Key Antioxidant Amino Acids in Pleurain-R1
| Amino Acid | Present in Pleurain-R1? | Known Antioxidant Role | Reference |
|---|---|---|---|
| Cysteine (Cys) | Yes | Strong radical scavenger via thiol group | novoprolabs.comnih.gov |
| Proline (Pro) | Yes | Considered important for antioxidant capability in the pleurain family | nih.govmdpi.com |
| Tryptophan (Trp) | Yes | Radical scavenger | nih.gov |
| Methionine (Met) | Yes | Radical scavenger | novoprolabs.comnih.gov |
Anti-Inflammatory Properties
Evidence suggests that the antioxidant functions of the pleurain peptide family are linked to anti-inflammatory effects. The primary proposed mechanism is that by scavenging oxidants, these peptides can reduce the secretion of inflammatory signaling molecules known as cytokines. nih.gov
Suppression of Pro-Inflammatory Cytokines (e.g., TNF-α, IL-6)
While direct studies on Pleurain-R1's effect on specific pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are limited, research on related amphibian peptides provides strong indications of this capability. It has been proposed that antioxidant peptides from amphibian skin can decrease the secretion of cytokines such as Interleukin-2 (IL-2). nih.gov Studies on other antioxidant peptides from amphibians have demonstrated a significant inhibition of TNF-α and IL-6 secretion in tissues exposed to inflammatory stimuli. nih.gov This suggests a likely, though not definitively proven, role for Pleurain-R1 in suppressing key pro-inflammatory cytokines.
Investigation of Cellular Pathways Involved in Immunomodulation
The specific cellular pathways through which Pleurain-R1 modulates the immune system have not been fully elucidated. However, the available research points towards an indirect mechanism. The primary antioxidant activity of the peptide family is thought to be the key to its immunomodulatory effects. nih.gov By reducing the burden of reactive oxygen species, which can act as secondary messengers in inflammatory signaling, Pleurain-R1 and its relatives likely inhibit the activation of downstream pathways that lead to the production of inflammatory cytokines. nih.gov
Broader Roles in Host Defense Beyond Direct Antimicrobial Action (e.g., Immunomodulatory effects on host cells)
Detailed research findings on the specific immunomodulatory effects of Pleurain-R1 on host cells are not available in the current body of scientific literature. While its antioxidant activity is a recognized component of its host defense contributions, further studies are required to determine if Pleurain-R1 plays a more direct role in modulating the host immune system.
Table 1: Summary of Known Biological Activities of Pleurain-R1
| Biological Activity | Finding |
| Antioxidant | Demonstrated strong free radical scavenging ability. |
| Immunomodulatory Effects on Host Cells | No specific data available. |
Peptide Engineering and Design of Pleurain R1 Analogs
Rational Design Strategies for Modifying Pleurain-R1
Rational design involves making specific, targeted changes to the amino acid sequence of Pleurain-R1 to achieve desired properties. This approach is guided by an understanding of the relationship between the peptide's structure and its function.
Targeted amino acid substitution is a fundamental strategy in peptide engineering. By replacing specific amino acids in the Pleurain-R1 sequence, it is possible to enhance its antimicrobial activity or its selectivity towards microbial cells over host cells. For instance, increasing the net positive charge of the peptide by substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) or arginine can strengthen its interaction with negatively charged bacterial membranes. nih.gov
Another approach involves modifying the hydrophobicity of the peptide. The introduction of tryptophan residues, for example, has been shown to enhance the membrane-disrupting capabilities of some antimicrobial peptides (AMPs). nih.gov Given that Pleurain-R1 possesses antioxidant properties attributed to a cysteine residue, substitutions at or near this position could be explored to either enhance this activity or to focus its function purely on antimicrobial effects. acs.org
Below is a table illustrating how targeted amino acid substitutions in a hypothetical Pleurain-R1 analog could be designed to modulate its properties.
| Analog Name | Modification from Wild-Type Pleurain-R1 | Predicted Effect | Rationale |
| Pleurain-R1-K | Substitution of a neutral amino acid with Lysine | Increased antimicrobial activity | Enhances positive charge, improving affinity for bacterial membranes. |
| Pleurain-R1-W | Substitution of a hydrophobic amino acid with Tryptophan | Enhanced membrane perturbation | Increases interaction with the hydrophobic core of the bacterial membrane. |
| Pleurain-R1-A(Cys10) | Substitution of Cysteine-10 with Alanine | Reduced antioxidant activity, potentially altered antimicrobial profile | Investigates the role of the cysteine residue in antimicrobial action versus antioxidant function. |
This table is illustrative and based on general principles of antimicrobial peptide design.
Chimeric peptide design involves combining distinct peptide domains to create a new molecule with multiple functionalities. nih.gov For Pleurain-R1, this could involve fusing the antimicrobial core sequence with other functional motifs via a spacer module. A flexible spacer, such as a glycine (B1666218) linker, can ensure that the different domains fold and function independently. mdpi.com
One application of this strategy is the development of surface-active antimicrobial agents. By attaching a solid-binding motif, such as a titanium-binding peptide, to Pleurain-R1, it could be immobilized on medical implants to prevent biofilm formation. nih.govnih.gov This approach creates a localized antimicrobial effect, reducing the risk of implant-associated infections.
The design of such a chimeric peptide would involve careful consideration of the length and composition of the spacer to optimize the activity of both the antimicrobial and binding domains.
| Component | Function | Example Motif |
| Antimicrobial Domain | Kills or inhibits the growth of microbes. | Pleurain-R1 |
| Spacer Module | Provides flexibility and separation between functional domains. | (Gly-Gly-Gly)n |
| Solid-Binding Motif | Anchors the peptide to a specific material surface. | Titanium-binding peptide (e.g., R-K-L-P-D-A-P) |
This table provides a conceptual framework for the design of a chimeric Pleurain-R1 peptide.
Strategies for Enhancing Peptide Stability and Biostability
A significant hurdle in the therapeutic development of peptides is their susceptibility to degradation by proteases present in the body. Several strategies can be employed to enhance the stability of Pleurain-R1.
To improve resistance to enzymatic degradation, several chemical modifications can be introduced into the peptide structure. The substitution of naturally occurring L-amino acids with their D-isomers at specific positions can render the peptide less recognizable to proteases, thereby increasing its half-life. nih.gov
N-terminal acetylation and C-terminal amidation are common modifications that can protect the peptide from exopeptidases, which cleave amino acids from the ends of the peptide chain. nih.gov Cyclization, the formation of a peptide bond between the N- and C-termini, is another effective strategy to increase stability by creating a more constrained and less accessible structure for proteases. nih.gov
| Modification | Mechanism of Enhanced Stability | Potential Impact on Pleurain-R1 |
| D-amino acid substitution | Steric hindrance prevents protease recognition and cleavage. | Increased in vivo half-life. nih.gov |
| N-terminal acetylation | Blocks the action of aminopeptidases. | Enhanced resistance to degradation from the N-terminus. |
| C-terminal amidation | Blocks the action of carboxypeptidases. | Enhanced resistance to degradation from the C-terminus. |
| Cyclization | Creates a cyclic backbone that is resistant to many proteases. | Significantly improved overall stability. nih.gov |
This table summarizes common strategies to improve the proteolytic resistance of peptides like Pleurain-R1.
Evaluating the stability of Pleurain-R1 and its analogs in human serum is crucial for predicting their in vivo behavior. This is typically done by incubating the peptide in serum and monitoring its degradation over time using techniques like high-performance liquid chromatography (HPLC). frontiersin.org
By identifying the cleavage sites, researchers can gain insights into the specific proteases responsible for degradation. This knowledge can then guide further rational design efforts to create more stable analogs. For example, if a particular amino acid is identified as a primary cleavage site, it can be substituted with a D-amino acid or a non-natural amino acid to block degradation.
Computational Approaches in Novel Peptide Design
Computational methods are increasingly being used to accelerate the design and optimization of antimicrobial peptides. nih.gov Machine learning algorithms, for instance, can be trained on large databases of known AMPs to identify patterns and predict the antimicrobial activity of novel sequences. nih.gov This can significantly reduce the time and cost associated with screening large numbers of peptide candidates.
Molecular dynamics simulations can provide insights into how Pleurain-R1 and its analogs interact with bacterial membranes at an atomic level. nih.gov These simulations can help to understand the mechanism of action and to predict how specific modifications might affect the peptide's structure and function. By modeling the peptide's interaction with lipid bilayers, researchers can refine the design of analogs with enhanced membrane-disrupting capabilities. nih.gov
Application of Machine Learning Algorithms for Activity, Selectivity, and Stability Prediction
Machine learning (ML) and artificial intelligence (AI) have become powerful tools in the design of novel antimicrobial therapies, offering a way to navigate the vast combinatorial space of peptide sequences. nih.govnih.gov These computational models can accelerate the discovery and optimization of AMPs by predicting their biological activities and physicochemical properties from their amino acid sequences alone. nih.gov
For a peptide like Pleurain-R1, ML algorithms can be trained on large datasets of known AMPs to predict the antimicrobial potency, selectivity, and stability of its potential analogs. The process typically involves:
Supervised Learning: This is the most common approach, where an algorithm learns from a labeled dataset. nih.gov It can be used for:
Classification: Predicting whether a Pleurain-R1 analog will be antimicrobial or not. nih.gov
Regression: Predicting a continuous value, such as the minimum inhibitory concentration (MIC) against a specific bacterial strain. nih.gov
Model Architectures: Various models have been employed for AMP design. While complex large language models (LLMs) have been tested, simpler and more specialized models like recurrent neural networks (RNNs) and support vector machines (SVMs) have shown strong, reproducible performance in predicting AMP activity and toxicity. rsc.org Deep-learning frameworks using Convolutional Neural Networks (CNNs), such as the iAMPCN model, can effectively predict AMP functions directly from sequence data represented numerically. mdpi.com
Design and Generation: Beyond prediction, ML models can be used to generate entirely new peptide sequences. Reinforcement learning (RL), for instance, involves an "agent" that generates sequences and receives a "reward" based on predicted antimicrobial activity, allowing it to dynamically adjust its strategy to design optimal peptides. nih.gov A study on the peptide Protegrin-1 demonstrated that an ML model trained on experimental data could accurately predict the membrane-specific activities of over 5.7 million variants, identifying a lead candidate with reduced toxicity and retained activity in a mouse model. nih.gov
By applying these ML techniques, researchers can screen millions of virtual Pleurain-R1 analogs to identify a small number of promising candidates for chemical synthesis and experimental validation, significantly reducing the time and cost associated with traditional trial-and-error methods. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Lead Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or physicochemical properties of molecules with their biological activity. In the context of Pleurain-R1, QSAR models can provide valuable insights into the key features that govern its antimicrobial efficacy, guiding the design of more potent and selective analogs.
The development of a QSAR model for Pleurain-R1 analogs would involve:
Data Collection: A dataset of Pleurain-R1 analogs with experimentally determined antimicrobial activities (e.g., MIC values) is assembled.
Descriptor Calculation: Various molecular descriptors are calculated for each peptide in the dataset. These descriptors quantify physicochemical properties such as hydrophobicity, net charge, molecular weight, and structural parameters like helical content or the arrangement of specific amino acid types. For instance, the higher hydrophobic content in some toxic AMPs is a key parameter that can be used to improve cell selectivity. nih.gov
Model Building: A mathematical model is constructed to find the statistical relationship between the calculated descriptors and the observed biological activity.
Validation and Prediction: The model is validated using internal and external test sets of peptides to ensure its predictive power.
Once validated, the QSAR model can be used to predict the activity of new, unsynthesized Pleurain-R1 analogs. This allows for the in-silico screening of virtual libraries, prioritizing the synthesis of compounds predicted to have the highest activity and most favorable properties. This approach enables the optimization of lead compounds by systematically modifying the peptide sequence to enhance the structural features identified as being critical for function.
Utilization of Antimicrobial Peptide Databases (e.g., APD3, CAMPR3, PhytAMP)
Antimicrobial peptide databases are indispensable resources for the engineering and design of AMPs like Pleurain-R1. nih.gov These curated repositories collect and organize vast amounts of information on thousands of peptides, providing a foundation for statistical analysis and the development of predictive models. nih.govunmc.edu
The Antimicrobial Peptide Database (APD) is a prominent example, having been first established in 2003. nih.gov As of early 2025, the APD contained records for over 5,000 peptides, including those from natural sources, as well as synthetic and predicted sequences. unmc.edu Such databases offer detailed information on:
Sequence and Structure: The primary amino acid sequence, chemical modifications, and 3D structural information if available. unmc.edu
Source: The organism from which the peptide was isolated, such as Rana pleuraden for Pleurain-R1. unmc.edunovoprolabs.com
Biological Activity: Data on antibacterial, antifungal, antiviral, and anticancer activities, often including specific MIC values against various microbial strains. unmc.edunovoprolabs.com
Physicochemical Properties: Calculated parameters like net charge, hydrophobic content, and peptide length. nih.gov
These databases serve multiple critical functions in the design of Pleurain-R1 analogs. They provide the raw data required to train the machine learning algorithms and build the QSAR models described previously. nih.gov Furthermore, by analyzing the sequence signatures and design principles of the thousands of natural AMPs cataloged, researchers can gain insights into how nature tunes peptide function, informing the rational design of new molecules with enhanced capabilities. nih.gov
Advanced Synthesis Methodologies for Pleurain-R1 and Analogs
The production of Pleurain-R1 and its engineered analogs relies on chemical synthesis, as isolation from natural sources is often impractical for generating the quantities required for research and development. Advances in synthesis and purification technologies are crucial for obtaining high-purity peptides efficiently and sustainably.
Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is the standard and most efficient method for chemically producing peptides like Pleurain-R1. rsc.org The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support resin. youtube.com While highly effective, traditional SPPS protocols can be resource-intensive.
Recent advancements have focused on optimizing SPPS to improve efficiency, yield, and sustainability:
Continuous-Flow Synthesis: This technique represents a significant improvement over traditional batch synthesis. In a continuous-flow system, reagents are continuously passed through a reactor containing the resin. This method allows for the use of high temperatures and pressures, leading to nearly quantitative conversions while using a much lower excess of amino acids (e.g., only 1.5 equivalents). nih.gov This not only reduces waste and cost, especially when using expensive unnatural amino acids, but also allows for full automation of the synthesis process. nih.gov
Novel Coupling Reagents: Research into new chemical reactions for forming the amide bond continues to yield improvements. For example, isonitrile-mediated coupling has been shown to be a highly efficient method for both single amino acid additions and the ligation of larger peptide fragments directly on the solid phase. nih.gov
Advanced Reactor Designs: In 2020, a group from MIT developed an automated flow reactor that overcomes many of the limitations of earlier methods, enabling the successful synthesis of polypeptides up to 168 amino acids long. youtube.com Such technologies are well-suited for the reliable production of Pleurain-R1 and its analogs.
These optimizations make the synthesis of custom peptides more economical, sustainable, and capable of producing longer and more complex sequences with high fidelity. nih.gov
Analytical Methods for Purity and Identity Confirmation (e.g., High-Performance Liquid Chromatography [HPLC], MALDI-TOF MS)
Following synthesis and cleavage from the solid support, the crude peptide product contains the desired peptide along with various impurities from incomplete reactions or side reactions. Therefore, rigorous purification and analysis are mandatory to ensure the final product is of high purity and has the correct chemical identity.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the gold-standard technique for purifying peptides and assessing their purity. The crude peptide mixture is passed through a column containing a hydrophobic stationary phase. A gradient of increasing organic solvent is used to elute the components based on their hydrophobicity. The target peptide separates from impurities, allowing for its collection as a purified fraction. The purity of the final product is determined by integrating the area of the peptide peak in the resulting chromatogram. A purity of >95% is often required for biological studies.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This form of mass spectrometry is used to confirm the identity of the synthesized peptide by accurately measuring its molecular weight. A small amount of the purified peptide is co-crystallized with an energy-absorbing matrix. A laser pulse desorbs and ionizes the peptide, which is then accelerated into a flight tube. The time it takes for the ion to reach the detector is proportional to its mass-to-charge ratio. The measured molecular weight is then compared to the theoretical molecular weight calculated from the amino acid sequence of Pleurain-R1 (1775.08 Da) to confirm that the correct peptide was synthesized. novoprolabs.com
Together, HPLC and MALDI-TOF MS form an essential quality control workflow to verify that a synthetic batch of Pleurain-R1 or its analogs is pure and structurally correct before its use in further research.
Advanced Research Methodologies for Pleurain R1 Studies
Spectroscopic and Biophysical Techniques for Structural Elucidation
Understanding the three-dimensional structure of Pleurain-R1 is fundamental to deciphering its function. Spectroscopic techniques provide detailed insights into the peptide's secondary and tertiary structure, both in solution and in membrane-mimicking environments.
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of peptides and proteins in solution. nih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. nih.gov The distinct folding patterns of a peptide chain—α-helices, β-sheets, turns, or random coils—produce characteristic CD spectra, particularly in the far-UV region (190–250 nm). nih.gov
For Pleurain-R1, CD spectroscopy would be employed to determine its conformational state in various environments. By analyzing its spectrum in an aqueous buffer, researchers can establish its baseline structure. More importantly, by introducing membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or phospholipid vesicles, it is possible to observe conformational changes that occur upon binding to a lipid interface. Many antimicrobial peptides are unstructured in solution but fold into an ordered, often α-helical, conformation upon membrane interaction, a critical step for their activity. nih.gov Given Pleurain-R1's sequence, which includes helix-promoting residues alongside structure-breaking proline and a potential disulfide bond between its two cysteine residues, its structural response to membrane environments is of significant interest. nih.gov
Interactive Table 1: Representative CD Spectroscopy Data for a Model Antimicrobial Peptide
This table illustrates typical data obtained from a CD spectroscopy experiment, showing how spectral features correlate with secondary structure content in different environments.
| Environment | Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) | Dominant Secondary Structure Interpretation |
| Aqueous Buffer (pH 7.4) | 200 | -5,000 | Random Coil |
| SDS Micelles | 208 | -18,000 | α-Helix |
| SDS Micelles | 222 | -17,500 | α-Helix |
| Phospholipid Vesicles | 218 | -15,000 | β-Sheet |
While CD spectroscopy provides information on average secondary structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the high-resolution, three-dimensional structure of peptides in solution. jmb.or.kr NMR exploits the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, to obtain a set of distance and angular constraints between atoms in the peptide. mdpi.com
For a peptide like Pleurain-R1, a series of NMR experiments would be conducted. Two-dimensional experiments like Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are essential. TOCSY identifies amino acid spin systems, aiding in residue assignment, while NOESY detects protons that are close in space (<5 Å), providing the crucial distance constraints needed for structure calculation. The presence of a potential disulfide bond in Pleurain-R1 between Cys-1 and Cys-13 provides a significant topological constraint that drastically limits the conformational freedom of the peptide, making an NMR-derived structure particularly well-defined. nih.gov The final 3D structure is calculated by integrating these experimental constraints into molecular dynamics simulations, resulting in an ensemble of structures representing the peptide's dynamic conformation. jmb.or.kr
Interactive Table 2: Representative NMR Constraints for 3D Structure Calculation of Pleurain-R1
This table outlines the types of data generated from NMR experiments that serve as input for calculating the peptide's three-dimensional structure.
| Constraint Type | NMR Experiment | Information Provided | Example for Pleurain-R1 |
| Inter-proton Distances | NOESY | Identifies protons close in space (<5 Å) | NOE between Trp-4 indole (B1671886) proton and Ala-8 methyl protons |
| Dihedral Angle Restraints | TOCSY, NOESY | Constrains backbone (φ, ψ) and side-chain (χ) angles | J-coupling constants used to define backbone torsion angles |
| Hydrogen Bond Donors | ¹H-¹⁵N HSQC | Identifies slowly exchanging amide protons involved in H-bonds | Slow exchange rate for Ala-14 amide proton in D₂O |
| Disulfide Bond | Chemical Analysis | Confirms covalent link between specific Cysteine residues | Linkage between Cys-1 and Cys-13 confirmed by mass spectrometry |
Fluorescence spectroscopy is a highly sensitive technique used to study the binding dynamics of peptides with lipid membranes. researchgate.net This method can leverage the intrinsic fluorescence of specific amino acids, most notably Tryptophan (Trp), or utilize extrinsic fluorescent probes. Pleurain-R1 is an ideal candidate for intrinsic fluorescence studies as it contains one Tryptophan residue (Trp-4). nih.gov
The fluorescence emission of Tryptophan is extremely sensitive to its local environment. In an aqueous solution, its emission maximum is around 350 nm. When the peptide inserts into the hydrophobic core of a lipid bilayer, the Tryptophan residue is shielded from water, causing a characteristic "blue shift" in its emission maximum to shorter wavelengths (e.g., 320-330 nm) and an increase in fluorescence intensity. jmb.or.kr By titrating a solution of Pleurain-R1 with increasing concentrations of model membrane vesicles (liposomes) and monitoring these spectral changes, researchers can determine key kinetic parameters, including the binding affinity (Kₐ) and the degree of peptide insertion. researchgate.net
Interactive Table 3: Representative Fluorescence Spectroscopy Data for Pleurain-R1 Interaction with Model Membranes
This table shows hypothetical results from a fluorescence titration experiment, demonstrating how changes in Tryptophan fluorescence reveal membrane binding.
| Liposome (B1194612) Concentration (µM) | Fluorescence Emission Max (nm) | Relative Fluorescence Intensity (%) | Interpretation |
| 0 (Buffer only) | 350 | 100 | Peptide is fully solvated in aqueous buffer |
| 50 | 342 | 130 | Initial binding and partial insertion into the membrane |
| 100 | 335 | 165 | Increased partitioning into the hydrophobic membrane core |
| 200 | 331 | 190 | Saturation of binding; Trp-4 is in a highly nonpolar environment |
| 400 | 330 | 195 | Binding is saturated |
Microscopic Techniques for Visualizing Cellular Effects
While spectroscopy reveals molecular structure, advanced microscopy techniques are indispensable for visualizing the direct consequences of Pleurain-R1's action on microbial cells and communities, such as biofilms.
Confocal Laser Scanning Microscopy (CLSM) is an invaluable tool for studying the three-dimensional structure of microbial biofilms and the ability of antimicrobial agents to penetrate them. nih.govjmb.or.kr Biofilms are complex, matrix-encased communities of microbes that are notoriously resistant to antibiotics. CLSM allows for non-invasive optical sectioning of live, hydrated biofilms, enabling the reconstruction of their 3D architecture. nih.gov
To study Pleurain-R1's efficacy against biofilms, the peptide would first be labeled with a fluorescent dye (e.g., FITC). This labeled peptide is then introduced to a mature biofilm grown in a flow cell or on a coverslip. The biofilm itself can be stained with other fluorescent dyes that label different components, such as SYTO 9 for live cells (green) and propidium (B1200493) iodide for dead cells (red). By capturing a series of z-stack images, CLSM can simultaneously visualize the biofilm structure, the location of live and dead cells, and the distribution of the labeled Pleurain-R1. This approach directly reveals whether the peptide can penetrate the protective exopolysaccharide matrix and kill the bacteria within. jmb.or.kr
Interactive Table 4: Representative Quantitative Data from CLSM Analysis of Biofilm Treatment
This table summarizes typical quantitative metrics derived from CLSM image analysis to assess the anti-biofilm activity of a peptide like Pleurain-R1.
| Treatment Group | Average Biofilm Thickness (µm) | Peptide Penetration Depth (µm) | Live/Dead Cell Ratio |
| Untreated Control | 45.2 ± 3.5 | N/A | 0.95 (Mostly Live) |
| Pleurain-R1 (1x MIC) | 30.8 ± 4.1 | 15.6 ± 2.8 | 0.60 (Significant Killing) |
| Pleurain-R1 (4x MIC) | 15.5 ± 2.9 | 15.5 (Full Penetration) | 0.15 (Extensive Killing) |
Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the internal ultrastructure of microbial cells. It is the definitive method for characterizing the precise morphological damage inflicted by an antimicrobial peptide. To perform a TEM study, microbial cells (e.g., E. coli or S. aureus) are treated with Pleurain-R1 for a short period, then fixed, dehydrated, embedded in resin, and sliced into ultra-thin sections (50-70 nm thick).
These sections are then imaged with an electron beam, revealing detailed cross-sections of the cells. TEM can show definitive evidence of the peptide's mechanism of action. For membrane-active peptides, common observations include the formation of pores or channels in the cell membrane, blebbing of the membrane, detachment of the cytoplasmic membrane from the cell wall, and leakage of cytoplasmic contents into the extracellular space. For peptides that may have intracellular targets, TEM can also reveal changes such as DNA condensation or ribosome aggregation. These detailed images provide crucial evidence to support or refute mechanistic hypotheses derived from biophysical assays.
Interactive Table 5: Summary of Ultrastructural Changes Observed by TEM after Peptide Treatment
This table catalogs the types of cellular damage that can be identified using TEM following exposure to an antimicrobial peptide.
| Cellular Component | Observed Ultrastructural Damage | Mechanistic Implication |
| Outer Membrane | Discontinuity, blebbing, release of fragments | Disruption of the primary protective barrier |
| Cytoplasmic Membrane | Pore formation, loss of integrity, localized thinning | Compromised membrane potential, ion leakage |
| Cytoplasm | Loss of electron density, leakage into periplasm | Cell lysis and death |
| Cell Wall | Thinning or detachment from the inner membrane | Structural weakening |
| Nucleoid | Condensation or dispersion of genetic material | Potential interaction with intracellular DNA |
Biochemical and Cellular Assays for Functional Characterization
The functional characterization of Pleurain-R1, an antimicrobial peptide, relies on a suite of advanced biochemical and cellular assays. These sophisticated techniques are essential for elucidating the peptide's mechanisms of action, selectivity, and potential therapeutic applications. By employing these methods, researchers can gain a comprehensive understanding of Pleurain-R1's biological activities and its interactions with both microbial and mammalian cells.
Mammalian Cell Viability Assays (e.g., MTT, MTS) for Selectivity Index Determination
A crucial aspect of developing antimicrobial peptides is to ensure they are potent against pathogens while exhibiting minimal toxicity towards host cells. Mammalian cell viability assays are therefore indispensable for determining the selectivity of Pleurain-R1. The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are widely used for this purpose. nih.gov
These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. researchgate.net In living cells, mitochondrial dehydrogenases reduce the tetrazolium salts (MTT or MTS) to a colored formazan (B1609692) product. nih.govresearchgate.net The amount of formazan produced is directly proportional to the number of viable cells. The absorbance of the formazan solution is measured using a spectrophotometer, typically at a wavelength of 570 nm for MTT and 490 nm for MTS. nih.govnih.gov
The data obtained from these assays are used to calculate the concentration of the peptide that causes 50% inhibition of cell growth (IC50) or 50% cell death (EC50). nih.gov The selectivity index (SI) is then determined by calculating the ratio of the peptide's cytotoxic concentration against mammalian cells to its minimum inhibitory concentration (MIC) against bacteria. A higher SI value indicates greater selectivity for bacterial cells over mammalian cells. researchgate.net
It is important to note that certain compounds, such as green tea polyphenols, can interfere with MTT and MTS assays, potentially leading to an underestimation of their antiproliferative effects. nih.gov Therefore, careful validation and consideration of potential interferences are necessary when evaluating the cytotoxicity of peptides like Pleurain-R1.
Hemolysis Assays for Erythrocyte Lysis Evaluation
Hemolysis assays are a critical component in the preclinical safety assessment of Pleurain-R1, as they evaluate the peptide's potential to damage red blood cells (erythrocytes). researchgate.net Excessive hemolytic activity can lead to anemia and other serious complications, making it a significant concern for any intravenously administered therapeutic agent.
The standard hemolysis assay involves incubating various concentrations of the peptide with a suspension of fresh red blood cells. nih.gov After a set incubation period, the cells are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically. The degree of hemolysis is typically expressed as a percentage of the hemoglobin released by a positive control (e.g., Triton X-100), which causes complete lysis of the red blood cells.
A key parameter derived from this assay is the HC50 value, which is the concentration of the peptide that causes 50% hemolysis. nih.govresearchgate.net A high HC50 value is desirable, as it indicates low hemolytic activity. The selectivity of an antimicrobial peptide is often further refined by comparing its HC50 value to its MIC against target pathogens. researchgate.net Peptides with a high HC50/MIC ratio are considered to have a favorable therapeutic window. researchgate.net It's important to recognize that hemolysis can be a primary mechanism of ATP release from erythrocytes, which can have physiological implications. nih.gov
Liposome Leakage Assays for Membrane Permeabilization Mechanisms
To understand how Pleurain-R1 exerts its antimicrobial effects, researchers often employ liposome leakage assays. These assays provide insights into the peptide's ability to disrupt cell membranes, a common mechanism of action for many antimicrobial peptides. nih.govmdpi.com Liposomes are synthetic vesicles composed of a lipid bilayer, which can be tailored to mimic the composition of either bacterial or mammalian cell membranes. nih.govresearchgate.net
In a typical liposome leakage assay, a fluorescent dye, such as carboxyfluorescein, is encapsulated within the liposomes at a high, self-quenching concentration. nih.govmdpi.com When the peptide is introduced, it can interact with and permeabilize the liposome membrane, causing the dye to leak out into the surrounding buffer. mdpi.com This dilution of the dye leads to a significant increase in fluorescence, which can be monitored over time using a fluorometer. nih.gov
The rate and extent of dye leakage provide valuable information about the peptide's membrane-disrupting activity. mdpi.com By using liposomes with different lipid compositions, researchers can investigate the selectivity of Pleurain-R1 for specific membrane types. For instance, comparing the leakage from liposomes mimicking bacterial membranes (often rich in anionic lipids) to those mimicking mammalian membranes (typically zwitterionic) can help explain the peptide's therapeutic index. nih.govresearchgate.net These assays can also be performed at the single-molecule level for enhanced sensitivity. researchgate.net
In vitro Antioxidant Activity Assays (e.g., DPPH, ABTS, FRAP, NO quenching)
In addition to its antimicrobial properties, Pleurain-R1 may possess antioxidant activity, which could contribute to its therapeutic potential, particularly in inflammatory conditions. nih.gov Several in vitro assays are commonly used to evaluate the antioxidant capacity of molecules.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. nih.govnih.gov The decrease in absorbance is proportional to the radical scavenging activity. nih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay : In this assay, the ABTS radical cation is generated, and the ability of the peptide to quench this radical is measured by the reduction in absorbance. nih.govresearchgate.net This method is applicable to both hydrophilic and lipophilic antioxidants. researchgate.net
FRAP (Ferric Reducing Antioxidant Power) Assay : This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically. nih.gov
Nitric Oxide (NO) Quenching Assay : This assay evaluates the ability of the peptide to scavenge nitric oxide radicals, which are implicated in inflammatory processes.
The results of these assays are often compared to a standard antioxidant, such as Trolox or ascorbic acid, and can be expressed as IC50 values (the concentration required to scavenge 50% of the radicals) or in terms of Trolox equivalents. nih.govresearchgate.net It is important to use a panel of different assays, as each has its own mechanism and may provide different insights into the antioxidant properties of the peptide. researchgate.netdigitellinc.com
Quantification of Cytokine Expression (e.g., ELISA, qRT-PCR) for Anti-Inflammatory Effects
The potential anti-inflammatory effects of Pleurain-R1 can be investigated by measuring its impact on the production of cytokines, which are key signaling molecules in the immune response. nih.gov Elevated levels of certain cytokines are associated with inflammation, and a reduction in their expression can indicate an anti-inflammatory effect. nih.gov
ELISA (Enzyme-Linked Immunosorbent Assay) : This is a widely used immunological assay to quantify the concentration of specific proteins, such as cytokines, in biological samples like cell culture supernatants or serum. nih.gov The assay relies on the specific binding of antibodies to the target cytokine, and the signal is typically generated by an enzyme-catalyzed color change.
qRT-PCR (Quantitative Reverse Transcription Polymerase Chain Reaction) : This technique measures the expression of cytokine genes at the messenger RNA (mRNA) level. nih.govnih.gov It is a highly sensitive and specific method for quantifying gene expression. nih.gov By measuring the amount of mRNA encoding for specific cytokines, researchers can determine if the peptide is modulating their production at the transcriptional level. nih.gov
By analyzing the expression of a panel of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines, a comprehensive picture of the immunomodulatory effects of Pleurain-R1 can be obtained. nih.govnih.gov
Computational and In Silico Modeling Approaches
Computational and in silico modeling approaches are powerful tools for accelerating the research and development of antimicrobial peptides like Pleurain-R1. These methods can predict the peptide's structure, properties, and interactions with biological membranes, providing valuable insights that can guide experimental studies.
By using molecular dynamics simulations, researchers can model the three-dimensional structure of Pleurain-R1 and predict how it will interact with different lipid bilayers. This can help to elucidate the molecular basis of its membrane-disrupting activity and its selectivity for bacterial over mammalian cells. nih.gov
Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of Pleurain-R1 and its analogs with their antimicrobial and cytotoxic activities. nih.gov These models can then be used to rationally design new peptide sequences with improved potency and selectivity. nih.gov For example, parameters such as hydrophobicity, helicity, and charge distribution can be systematically varied to optimize the peptide's therapeutic index. nih.gov
Molecular Dynamics (MD) Simulations of Peptide-Target Interactions (e.g., with Bacterial Membranes, Proteins)
Molecular dynamics (MD) simulations offer a powerful computational lens to observe the dynamic behavior of Pleurain-R1 at an atomic level. nih.gov This methodology allows researchers to model the intricate dance between the peptide and its primary target, the bacterial cell membrane. nih.govresearchgate.net While specific MD simulation studies exclusively focused on Pleurain-R1 are not extensively detailed in publicly available literature, the general principles of such research provide a framework for understanding its likely mechanism.
MD simulations can model Pleurain-R1's interaction with various bacterial membrane models, such as those mimicking Gram-positive and Gram-negative bacteria. These simulations track the peptide's approach, binding, and potential disruption of the lipid bilayer. Key insights that can be gleaned from such simulations include:
Initial Binding: Observing the initial electrostatic interactions that drive the positively charged Pleurain-R1 towards the negatively charged components of bacterial membranes.
Conformational Changes: Tracking how Pleurain-R1 changes its three-dimensional shape upon interacting with the membrane, often adopting a more helical or otherwise structured conformation conducive to membrane insertion.
Mechanism of Disruption: Visualizing the process by which the peptide disrupts the membrane, which could involve forming pores (barrel-stave or toroidal models), destabilizing the lipid packing in a detergent-like manner (carpet model), or other disruptive actions. nih.gov
These simulations provide a time-resolved view of peptide-membrane interactions that are often difficult to capture with experimental methods alone. mdpi.com
Molecular Docking for Prediction of Specific Binding Sites and Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of Pleurain-R1, molecular docking can be employed to predict its binding sites on bacterial proteins or specific lipid components of the membrane. Although specific docking studies on Pleurain-R1 are not readily found in the literature, the methodology is central to understanding peptide-target recognition.
The process involves:
Defining the Receptor: A three-dimensional structure of the target molecule (e.g., a bacterial enzyme or a lipid cluster) is used.
Ligand Preparation: The 3D structure of Pleurain-R1 is prepared for docking.
Docking Simulation: A computational algorithm samples a large number of possible orientations and conformations of the peptide within the binding site of the receptor.
Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses suggest the most likely binding modes. nih.gov
For Pleurain-R1, docking could help identify specific interactions with lipid headgroups or hydrophobic tails in the bacterial membrane, providing a static but detailed picture of the binding event. mdpi.com This can complement the dynamic information obtained from MD simulations.
| Parameter | Description | Relevance to Pleurain-R1 Studies |
| Binding Energy (kcal/mol) | An estimation of the strength of the interaction between the peptide and its target. Lower, more negative values typically indicate stronger binding. | Predicts the stability of the Pleurain-R1-target complex. |
| Inhibition Constant (Ki) | A measure of the peptide's potency as an inhibitor of a target protein, derived from the binding energy. | Helps in assessing the potential of Pleurain-R1 to inhibit bacterial enzymes. |
| Interacting Residues | The specific amino acids of Pleurain-R1 and the target that are involved in the binding interaction (e.g., through hydrogen bonds, hydrophobic interactions). | Identifies the key "hotspots" responsible for the peptide's activity and guides a rational design for improved analogues. |
This table represents typical data generated from molecular docking studies; specific data for Pleurain-R1 is not available.
Bioinformatics Tools for Sequence Homology, Phylogenetic Analysis, and Functional Prediction
Bioinformatics tools are essential for analyzing the primary amino acid sequence of Pleurain-R1 to infer its evolutionary relationships and predict its functional properties.
Sequence Homology: Tools like BLAST (Basic Local Alignment Search Tool) can be used to compare the amino acid sequence of Pleurain-R1 against vast databases of known protein and peptide sequences. This can identify homologous peptides in other species, providing clues about its evolutionary origins and conserved functional domains.
Phylogenetic Analysis: By comparing Pleurain-R1's sequence with that of related peptides, a phylogenetic tree can be constructed. nih.gov This tree visually represents the evolutionary distances between the sequences, illustrating how Pleurain-R1 relates to other antimicrobial peptides. nih.gov Such analysis can reveal whether it belongs to a known family of AMPs and how it has diverged over time.
Functional Prediction: Various online servers and software can predict the physicochemical properties and potential functions of Pleurain-R1 based on its sequence. These predictions can include:
Secondary Structure: Predicting regions that are likely to form alpha-helices or beta-sheets.
Amphipathicity: Calculating the distribution of hydrophobic and hydrophilic residues, which is crucial for membrane interaction.
Antimicrobial Potency: Some tools use machine learning models trained on known AMPs to predict the likelihood of a peptide having antimicrobial activity.
| Bioinformatics Tool/Database | Application for Pleurain-R1 Analysis | Example of Potential Finding |
| BLAST (Basic Local Alignment Search Tool) | Searching for homologous sequences in protein databases. | Identification of similar peptides in other amphibian species. |
| Clustal Omega / MEGA | Performing multiple sequence alignments and constructing phylogenetic trees. | Determining the evolutionary relationship of Pleurain-R1 to other known antimicrobial peptides. |
| HeliQuest / PEP-FOLD | Predicting secondary structure and helical wheel projections to visualize amphipathicity. | Confirmation of an amphipathic helical structure critical for membrane disruption. |
| ProtParam / APD3 (Antimicrobial Peptide Database) | Calculating physicochemical properties (e.g., molecular weight, theoretical pI, charge) and predicting antimicrobial function. | Prediction of a net positive charge and high likelihood of antimicrobial activity. |
This table illustrates the application of common bioinformatics tools for peptide analysis; specific results for Pleurain-R1 would depend on dedicated studies.
Preclinical and Biotechnological Applications of Pleurain R1 and Its Analogs
Applications in Experimental Infection Control (Excluding Human Clinical Trials)
The preclinical assessment of Pleurain-R1 has primarily centered on its fundamental antimicrobial properties in laboratory settings. These investigations are crucial for establishing the foundational knowledge required for any subsequent translational research.
Evaluation in in vitro Infection Models
Pleurain-R1 has demonstrated a notable spectrum of activity against various microorganisms in in vitro assays. These studies are fundamental in characterizing the peptide's antimicrobial efficacy. The minimum inhibitory concentration (MIC) is a key parameter determined in these evaluations, indicating the lowest concentration of the peptide required to inhibit the visible growth of a microorganism.
Research findings have established the MIC of Pleurain-R1 against several common pathogens. The peptide shows potent activity against the Gram-positive bacterium Staphylococcus aureus with an MIC of 25 µM. novoprolabs.com Its activity against other bacteria includes an MIC of 100 µM for both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus subtilis. novoprolabs.com Furthermore, Pleurain-R1 has exhibited antifungal properties, with a determined MIC of 50 µM against the opportunistic yeast Candida albicans. novoprolabs.com
These findings underscore the broad-spectrum antimicrobial potential of Pleurain-R1, targeting both bacteria and fungi. The potent activity against S. aureus is particularly noteworthy given the prevalence of this pathogen in skin and soft tissue infections.
Interactive Data Table: In Vitro Antimicrobial Activity of Pleurain-R1
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Escherichia coli | Gram-negative bacterium | 100 µM | novoprolabs.com |
| Staphylococcus aureus | Gram-positive bacterium | 25 µM | novoprolabs.com |
| Bacillus subtilis | Gram-positive bacterium | 100 µM | novoprolabs.com |
| Candida albicans | Fungus (Yeast) | 50 µM | novoprolabs.com |
Assessment in Preclinical in vivo Animal Models of Topical Infections (e.g., Wound Healing Models)
Currently, there is a lack of published scientific literature specifically detailing the assessment of Pleurain-R1 or its analogs in preclinical in vivo animal models of topical infections or wound healing. While the in vitro data suggests potential efficacy, dedicated studies using established models, such as murine or porcine wound infection models, are required to evaluate its therapeutic potential in a living organism. nih.govmdpi.comnih.gov Such studies would be essential to understand the peptide's stability, efficacy, and potential for promoting tissue repair in a complex biological environment.
Integration into Biomaterials and Medical Devices (e.g., Antimicrobial Coatings, Wound Dressings)
There is currently no specific research available on the integration of Pleurain-R1 into biomaterials or medical devices. The development of antimicrobial coatings for medical implants and advanced wound dressings is an active area of research for many other antimicrobial peptides. mdpi.comnih.govgoogle.comresearchgate.netplos.org The goal of such applications is to prevent device-associated infections and to create an antimicrobial barrier on wound contact layers. Future research could explore the feasibility of immobilizing or incorporating Pleurain-R1 onto various substrates to confer antimicrobial properties to them.
Agricultural Applications
The potential of antimicrobial peptides as alternatives to conventional pesticides is an emerging field of study, driven by the need for more sustainable and environmentally friendly approaches to crop protection. nih.govnih.gov
Development as a Natural Biopesticide Against Plant Pathogens (e.g., Antifungal Properties)
To date, no studies have been published that specifically investigate the development of Pleurain-R1 as a natural biopesticide against plant pathogens. While its in vitro antifungal activity against Candida albicans is established, its efficacy against fungal species that are pathogenic to plants remains to be determined. novoprolabs.com Research in this area would involve screening Pleurain-R1 against a panel of relevant plant pathogens to assess its spectrum of activity and potential for agricultural use. nih.gov
Research into Field Trial Methodologies and Efficacy in Agricultural Settings
Consistent with the lack of foundational research on its biopesticidal properties, there is no information regarding field trial methodologies or the efficacy of Pleurain-R1 in agricultural settings. Should initial laboratory studies prove promising, subsequent research would need to focus on formulation development to ensure stability and effective delivery in field conditions, followed by controlled field trials to evaluate its performance in protecting crops from diseases.
Veterinary Applications
Potential for Control of Animal Pathogens
Pleurain-R1, an antimicrobial peptide isolated from the skin secretions of the frog Rana pleuraden, has demonstrated notable in vitro activity against a range of microorganisms, including several pathogens of significant concern in veterinary medicine. The escalating issue of antimicrobial resistance in livestock and companion animals necessitates the exploration of novel therapeutic agents, and peptides such as Pleurain-R1 represent a promising avenue of research. nih.govmdpi.com
The broad-spectrum antimicrobial action of Pleurain-R1 is a key characteristic that underscores its potential for veterinary applications. Its efficacy against both Gram-positive and Gram-negative bacteria is of particular interest. For instance, Staphylococcus aureus and Escherichia coli are common culprits in a variety of animal infections, including mastitis in dairy cattle, skin and soft tissue infections in various species, and gastrointestinal diseases. nih.govfrontiersin.org The demonstrated activity of Pleurain-R1 against these pathogens suggests its potential as a future therapeutic.
Research has established the Minimum Inhibitory Concentrations (MICs) of Pleurain-R1 against several key pathogens. These findings provide a quantitative measure of its antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Pleurain-R1 Against Selected Microorganisms
| Microorganism | Type | MIC (µM) | Veterinary Significance |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive bacterium | 25 | A major cause of mastitis, skin infections, and surgical site infections in animals. |
| Escherichia coli | Gram-negative bacterium | 100 | Associated with colibacillosis, mastitis, and urinary tract infections in livestock and companion animals. |
| Bacillus subtilis | Gram-positive bacterium | 100 | Generally considered non-pathogenic but can be an opportunistic pathogen and is a model for Gram-positive bacteria. |
| Candida albicans | Fungus (Yeast) | 50 | An opportunistic pathogen that can cause fungal infections (candidiasis) in animals, particularly in immunocompromised individuals. |
The data presented in Table 1 highlights the potent activity of Pleurain-R1, particularly against S. aureus. While its activity against E. coli is less pronounced, it remains within a range that suggests potential therapeutic value. The development of analogs of Pleurain-R1 could potentially enhance its efficacy and spectrum of activity against a wider array of animal pathogens.
Other Potential Non-Therapeutic Biotechnological Uses
While the primary focus of research on antimicrobial peptides is often their therapeutic applications, their unique properties also make them attractive candidates for various non-therapeutic biotechnological purposes.
Development as Components in Biosensors
To date, there is no specific published research on the application of Pleurain-R1 or its analogs in the development of biosensors. However, the broader class of antimicrobial peptides is being explored for this purpose. Their inherent ability to recognize and bind to specific microbial surface components could theoretically be harnessed to create sensitive and specific detection systems for pathogens. Such biosensors could have applications in veterinary diagnostics, food safety, and environmental monitoring.
Applications in Biocatalysis or Material Science
There is currently no available research detailing the use of Pleurain-R1 or its analogs in the fields of biocatalysis or material science. Antimicrobial peptides are generally being investigated in material science for their potential to be incorporated into or coated onto surfaces to create antimicrobial materials. In biocatalysis, the specific catalytic activities of peptides are being explored, though this is a nascent field of research for antimicrobial peptides. Future studies may explore whether the structural and functional properties of Pleurain-R1 could be adapted for such novel applications.
Current Research Gaps and Future Directions for Pleurain R1 Research
Comprehensive Elucidation of Pleurain-R1 Precursor Cloning and in vivo Processing Pathways
A fundamental gap exists in the complete understanding of the genetic precursor to Pleurain-R1 and its subsequent processing within a living organism. While the amino acid sequence of the mature peptide is known, the full sequence of its precursor protein, encoded by the corresponding gene, remains to be fully cloned and characterized. Elucidating this precursor sequence is critical for several reasons. It would provide insights into the evolutionary origins of the peptide and its relationship to other antimicrobial peptides (AMPs). Furthermore, understanding the enzymatic cleavage sites and the specific proteases involved in releasing the active Pleurain-R1 from its precursor is essential for comprehending its natural biosynthesis and regulation. This knowledge could also inform the development of recombinant production systems for the peptide, potentially offering a more cost-effective and scalable manufacturing process compared to synthetic methods.
Deeper Understanding of Peptide Stability, Degradation Kinetics, and Protease Resistance in Complex Biological Environments
A significant hurdle for the therapeutic application of many peptides is their susceptibility to degradation by proteases present in biological fluids like blood and tissue. The native R1 peptide, a precursor for some synthetically modified peptides, has been shown to be rapidly degraded, with only about 20% of the initial peptide remaining after 10 minutes in serum. nih.gov This highlights the critical need for a thorough investigation into the stability and degradation kinetics of Pleurain-R1 in complex biological environments. Understanding how quickly the peptide is broken down and by which specific proteases is paramount for predicting its in vivo half-life and bioavailability. Research in this area should aim to identify the peptide bonds most susceptible to cleavage and characterize the enzymes responsible. This information is a prerequisite for developing strategies to enhance the peptide's stability and prolong its therapeutic window.
Exploration of Novel Delivery Systems and Formulation Strategies for Pleurain-R1
The inherent challenges associated with peptide delivery, such as poor stability and limited membrane permeability, necessitate the exploration of advanced formulation strategies for Pleurain-R1. nih.govnih.govresearchgate.net Novel delivery systems can protect the peptide from enzymatic degradation, improve its solubility, and facilitate its transport to the site of infection. nih.govondrugdelivery.com
One promising avenue is the use of nanocarriers, such as liposomes, polymers, and micelles. nih.gov These systems can encapsulate Pleurain-R1, shielding it from proteases and enabling controlled release. For instance, liposomal formulations have been shown to significantly increase the concentration of other antimicrobial peptides, like polymyxin (B74138) B, in the lungs of infected animals compared to the free drug. nih.gov Self-assembling peptide nanoparticles, which can form core-shell structures, also offer a potential delivery platform with improved membrane permeability. nih.gov For respiratory infections, pulmonary delivery via aerosols or dry powders is an attractive option, allowing for direct administration to the lungs. nih.govresearchgate.net
Future research should focus on developing and optimizing these delivery systems for Pleurain-R1, evaluating their ability to enhance peptide stability, bioavailability, and therapeutic efficacy in relevant preclinical models.
Further Investigation into Non-Antimicrobial Mechanisms (e.g., Detailed Immunomodulatory Pathways, Cell Proliferation Signaling)
Beyond their direct antimicrobial actions, many AMPs possess immunomodulatory properties, influencing the host's immune response to infection. pharmiweb.com Preliminary evidence suggests that Pleurain-R1 may also have such non-antimicrobial functions, but the underlying mechanisms remain largely unexplored. Future studies should delve into the detailed immunomodulatory pathways affected by Pleurain-R1. This includes investigating its effects on the production of cytokines and chemokines, the recruitment and activation of immune cells such as neutrophils and macrophages, and its potential to modulate inflammatory responses.
Furthermore, the impact of Pleurain-R1 on host cell proliferation signaling warrants investigation. Some signaling pathways, such as those involving Src family kinases and RhoA, are known to regulate cell cycle progression and proliferation. nih.govnih.gov For example, the inhibition of RhoA has been shown to suppress the expression of cyclin D1, a key regulator of the cell cycle, and abrogate cell turnover. nih.gov Understanding whether Pleurain-R1 interacts with these or other signaling pathways could reveal additional therapeutic applications, for instance, in wound healing or tissue regeneration.
Research on the Potential for Microbial Resistance Development to Pleurain-R1 and Strategies to Mitigate it
A key advantage of AMPs over traditional antibiotics is their perceived lower propensity to induce microbial resistance. pharmiweb.comnih.gov This is often attributed to their rapid, membrane-disrupting mechanism of action, which is thought to be more difficult for bacteria to overcome through mutation. pharmiweb.com However, the potential for resistance development to Pleurain-R1 cannot be entirely dismissed and requires thorough investigation.
Long-term, low-dose exposure studies should be conducted in vitro to assess the likelihood of bacteria developing resistance to Pleurain-R1. These studies would involve repeatedly exposing bacterial cultures to sub-lethal concentrations of the peptide and monitoring for any changes in susceptibility over time. Should resistance emerge, the underlying molecular mechanisms, such as alterations in the bacterial cell membrane or the expression of efflux pumps, should be identified.
Strategies to mitigate the risk of resistance should also be proactively explored. researchgate.net One promising approach is the use of combination therapy, where Pleurain-R1 is administered alongside conventional antibiotics or other AMPs. researchgate.net This can create a synergistic effect, where the two agents work together to enhance antimicrobial activity and reduce the likelihood of resistance emerging to either compound. researchgate.net Additionally, designing Pleurain-R1 to target multiple, conserved bacterial components could also help to minimize the potential for resistance. researchgate.net
Design and Characterization of Multi-functional Pleurain-R1 Analogs Possessing Enhanced and Combined Bioactivities
Rational drug design offers the opportunity to create novel analogs of Pleurain-R1 with improved therapeutic properties. By systematically modifying the peptide's amino acid sequence and structure, it is possible to enhance its antimicrobial potency, broaden its spectrum of activity, and improve its stability. For example, the introduction of N-methyl groups into the backbone of a peptide has been shown to dramatically increase its affinity for its target, its bioactivity, and its proteolytic stability. nih.gov
Future research should focus on the design and synthesis of a library of Pleurain-R1 analogs. These analogs could incorporate various modifications, such as amino acid substitutions, cyclization, or the addition of non-natural amino acids. Each analog would then need to be rigorously characterized to assess its antimicrobial activity against a wide range of pathogens, its stability in biological fluids, and its potential for immunomodulatory or other beneficial bioactivities. The goal of this research would be to identify multi-functional analogs that combine potent antimicrobial effects with other desirable properties, such as enhanced stability and beneficial immunomodulation, leading to the development of a truly optimized therapeutic agent.
Conclusion
Summary of Key Academic Findings on Pleurain-R1's Structure, Activity, and Mechanisms
Pleurain-R1 is a novel peptide that has been identified and characterized, demonstrating notable antioxidant and antimicrobial properties. This peptide was isolated from the skin secretions of the Yunnan pond frog, Nidirana pleuraden (formerly Rana pleuraden), an amphibian residing in the high-altitude subtropical plateaus of Southwest China. The unique environmental pressures of this habitat, including strong ultraviolet radiation, are believed to have driven the evolution of a potent antioxidant system in the frog's skin, in which Pleurain-R1 plays a part. nih.gov
The molecular and structural characteristics of Pleurain-R1 have been determined through peptidomic and genomic approaches. It has a molecular formula of C75H119N23O21S3 and a molecular weight of 1775.08 Da. nih.gov The primary structure of Pleurain-R1, its amino acid sequence, is fundamental to its function. While the complete sequence is detailed in specialized databases, its composition is known to be rich in specific amino acids that contribute to its bioactivity.
The antioxidant activity of Pleurain-R1 is a significant aspect of its function. This activity is largely attributed to the presence of a thiol group in a cysteine residue at position 10. This functional group is responsible for binding and reducing reactive oxygen species (ROS), such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical, thereby mitigating oxidative stress. nih.gov The presence of proline residues also contributes to its antioxidant capabilities. nih.gov
In addition to its antioxidant properties, Pleurain-R1 exhibits a broad spectrum of antimicrobial activity. Its efficacy has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various pathogens. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Antimicrobial Activity of Pleurain-R1
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Gram-negative bacterium | 100 µM |
| Staphylococcus aureus | Gram-positive bacterium | 25 µM |
| Bacillus subtilis | Gram-positive bacterium | 100 µM |
| Candida albicans | Fungus | 50 µM |
Data sourced from NovoPro Bioscience Inc. nih.gov
The mechanisms through which Pleurain-R1 exerts its antimicrobial effects are multifaceted. Like many antimicrobial peptides (AMPs), it is thought to primarily target the microbial cell membrane. The peptide's cationic and amphipathic nature allows it to preferentially interact with the negatively charged components of microbial membranes, leading to membrane disruption and cell death. Some AMPs are also known to have intracellular targets, such as DNA, to which they can bind and interfere with cellular processes. nih.gov
Broader Implications for Antimicrobial Peptide Research and the Search for Novel Bioactive Agents
The discovery and characterization of Pleurain-R1 have broader implications for the field of antimicrobial peptide research. It underscores the value of exploring unique ecological niches, such as the skin of amphibians in extreme environments, as a source of novel bioactive compounds. nih.gov The dual functionality of Pleurain-R1 as both an antioxidant and an antimicrobial agent highlights the multifunctional nature of many AMPs, suggesting that the search for new antibiotics could also yield compounds with other therapeutic benefits. nih.gov
The rise of multidrug-resistant bacteria poses a significant global health threat, making the discovery of new classes of antibiotics with novel mechanisms of action a critical priority. nih.gov AMPs like Pleurain-R1 represent a promising alternative to conventional antibiotics. Their membrane-disrupting mechanism of action is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways. nih.gov
Furthermore, the study of Pleurain-R1 contributes to our understanding of the structure-function relationships of AMPs. By analyzing its amino acid sequence and three-dimensional structure, researchers can gain insights into the key determinants of its antimicrobial and antioxidant activities. This knowledge can then be applied to the rational design of synthetic peptides with enhanced potency, stability, and selectivity. nih.gov
Vision for the Future of Pleurain-R1's Development in Biotechnological and Preclinical Therapeutic Applications
The unique properties of Pleurain-R1 position it as a promising candidate for future development in various biotechnological and preclinical therapeutic applications. Its broad-spectrum antimicrobial activity suggests its potential use as a topical agent for skin infections or as a component of novel antimicrobial coatings for medical devices to prevent biofilm formation.
Further preclinical studies are warranted to fully elucidate the therapeutic potential of Pleurain-R1. These would involve more extensive in vitro and in vivo testing to evaluate its efficacy against a wider range of clinically relevant pathogens, including drug-resistant strains. Investigating its mechanism of action in greater detail will also be crucial for its development.
The antioxidant properties of Pleurain-R1 could also be harnessed for therapeutic benefit. Its ability to scavenge reactive oxygen species suggests potential applications in conditions associated with oxidative stress, such as inflammatory skin disorders or in wound healing.
The development of synthetic analogs of Pleurain-R1 is a key area for future research. By modifying its amino acid sequence, it may be possible to enhance its antimicrobial potency, improve its stability in biological fluids, and reduce any potential for toxicity. The use of D-amino acids, for instance, has been shown to increase the proteolytic resistance of peptides. nih.gov
Ultimately, the journey of Pleurain-R1 from a natural peptide found in frog skin to a potential therapeutic agent will require a multidisciplinary approach, combining expertise in biochemistry, microbiology, pharmacology, and medicinal chemistry. The initial findings are promising and provide a strong foundation for the continued exploration and development of this intriguing antimicrobial peptide.
Q & A
Q. What structural features of Pleurain-R1 contribute to its antimicrobial activity, and how can these be validated experimentally?
- Methodology : Use circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) to analyze secondary structures (e.g., α-helical or β-sheet conformations) . Compare results with structural databases like APD3 or CAMPR3 to identify conserved motifs . Assess activity via minimum inhibitory concentration (MIC) assays against Gram-positive/-negative bacteria .
- Key Variables : Solvent conditions (e.g., lipid bilayers vs. aqueous solutions) and peptide concentration.
Q. How can researchers design experiments to evaluate Pleurain-R1’s mechanism of action against biofilms?
- Framework : Apply the PEO (Population, Exposure, Outcome) model:
- Population : Biofilm-forming bacterial strains (e.g., Staphylococcus aureus).
- Exposure : Pleurain-R1 at sub-MIC and MIC levels.
- Outcome : Quantify biofilm biomass reduction via crystal violet staining or confocal microscopy .
- Controls : Include untreated biofilms and a comparator peptide (e.g., LL-37) .
Q. What in vitro models are appropriate for assessing Pleurain-R1’s cytotoxicity to mammalian cells?
- Experimental Design : Use hemolysis assays (red blood cells) and MTT assays (eukaryotic cell lines). Normalize cytotoxicity to antimicrobial activity via selectivity index (SI = IC₅₀/MIC) .
- Data Interpretation : SI >10 indicates therapeutic potential; <10 warrants structural optimization .
Advanced Research Questions
Q. How can structural modifications enhance Pleurain-R1’s stability in physiological environments without compromising activity?
- Methodology :
- Chimeric Design : Integrate Pleurain-R1 with spacer modules (e.g., (G4S)₂) or solid-binding motifs (e.g., DOPA residues) to improve surface adhesion and protease resistance .
- Machine Learning : Use tools like APD3 to predict stability-activity trade-offs during amino acid substitutions .
- Validation : Perform serum stability assays and compare MIC pre-/post-modification .
Q. How should researchers address contradictory data on Pleurain-R1’s efficacy across different bacterial strains?
- Analysis Framework :
- Variable Control : Standardize experimental conditions (e.g., broth media, inoculum size) .
- Meta-Analysis : Cross-reference with databases (e.g., PhytAMP) to identify strain-specific resistance mechanisms .
- Hypothesis Testing : Test if discrepancies arise from membrane lipid composition (e.g., cardiolipin content) using liposome leakage assays .
Q. What computational and experimental approaches are optimal for studying Pleurain-R1’s interaction with bacterial membranes?
- Integrated Workflow :
- Molecular Dynamics (MD) Simulations : Model peptide insertion into lipid bilayers (e.g., POPE/POPG membranes) .
- Experimental Validation : Use fluorescence anisotropy to measure membrane fluidity changes or TEM for ultrastructural damage .
Methodological Guidance for Data Interpretation
Q. How can batch-to-batch variability in synthetic Pleurain-R1 impact experimental reproducibility?
- Quality Control : Request HPLC and mass spectrometry (MS) data to confirm purity (>95%). For sensitive assays (e.g., bioassays), specify additional tests (e.g., peptide content analysis, TFA removal) .
- Mitigation : Normalize activity metrics to peptide molarity rather than mass.
Q. What ethical and practical considerations apply when transitioning Pleurain-R1 to in vivo models?
- FINER Criteria : Ensure studies are Feasible (e.g., murine infection models), Ethical (IACUC approval), and Relevant (mimicking human infections) .
- Dosage Optimization : Use pharmacokinetic profiling (e.g., half-life in plasma) to determine dosing intervals .
Tables for Reference
Q. Table 1. Key Parameters for MIC Assays
| Parameter | Recommendation | Source |
|---|---|---|
| Bacterial Inoculum | 1–5 × 10⁵ CFU/mL | |
| Incubation Time | 16–20 hrs (37°C) | |
| Solvent Control | ≤1% DMSO or PBS |
Q. Table 2. Databases for AMP Research
| Database | Focus | Utility for Pleurain-R1 |
|---|---|---|
| APD3 | Sequence-structure-activity | Identify homologs |
| CAMPR3 | Machine learning predictions | Optimize design |
| PhytAMP | Plant-derived AMPs | Cross-kingdom comparisons |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
